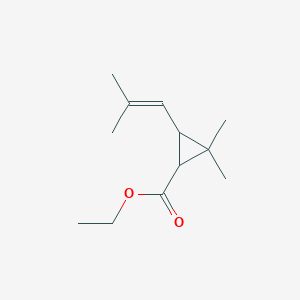

Ethyl chrysanthemate

Cat. No. B043148

Key on ui cas rn:

97-41-6

M. Wt: 196.29 g/mol

InChI Key: VIMXTGUGWLAOFZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06268525B1

Procedure details

18.05 mg (0.05 mmol) of copper trifluoromethanesulfonate, 19.9 mg (0.055 mmol) of bis[2-[4(R)-phenyl-5,5-dimethyl-2-oxazoline]]methane and 5 ml of n-butyl chloride were charged in a 50 ml Schienk's tube wherein the atmosphere is substituted with nitrogen, followed by stirring at room temperature for 10 minutes. After 30.0 g (275 mmol) of 2,5-dimethyl-2,4-hexadiene was further added, 5.70 g (50 mmol) of ethyl diazoacetate was added dropwise at 50° C. over 2 hours. After the completion of the dropwise addition of ethyl diazoacetate, the mixture was further stirred at 50° C. for 1 hour. The amount of chrysanthemic acid ethyl ester formed was determined by gas chromatography. As a result, it was 8.43 g and the yield was 86.0% based on ethyl diazoacetate and, furthermore, the trans/cis ratio was 72/28. After 2,5-dimethyl-2,4-hexadiene (boiling point: 51° C./30 mmHg) was distilled off from the reaction mixture, 1 g of the concentrated solution was taken out. Then, 10 ml of an aqueous 1N sodium hydroxide solution and 5 ml of ethanol were added and alkali hydrolysis was performed by stirring at 100° C. for 1 hour. The resulting chrysanthemic acid was reacted with I-menthol and the formed diastereomer ester was analyzed by gas chromatography. As a result, the optical purity of the (+)-trans isomer was 60% e.e., whereas, the optical purity of the (+)-cis isomer was 27% e.e.

[Compound]

Name

bis[2-[4(R)-phenyl-5,5-dimethyl-2-oxazoline]]methane

Quantity

19.9 mg

Type

reactant

Reaction Step Four

Name

copper trifluoromethanesulfonate

Quantity

18.05 mg

Type

catalyst

Reaction Step Four

Yield

86%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2](=[CH:4][CH:5]=[C:6]([CH3:8])[CH3:7])[CH3:3].[N+](=[CH:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N-]>FC(F)(F)S([O-])(=O)=O.[Cu+2].FC(F)(F)S([O-])(=O)=O.C(Cl)CCC>[CH3:16][CH2:15][O:14][C:12]([CH:11]1[C:6]([CH3:8])([CH3:7])[CH:5]1[CH:4]=[C:2]([CH3:3])[CH3:1])=[O:13] |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)=CC=C(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

5.7 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=[N-])=CC(=O)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=[N-])=CC(=O)OCC

|

Step Four

[Compound]

|

Name

|

bis[2-[4(R)-phenyl-5,5-dimethyl-2-oxazoline]]methane

|

|

Quantity

|

19.9 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

copper trifluoromethanesulfonate

|

|

Quantity

|

18.05 mg

|

|

Type

|

catalyst

|

|

Smiles

|

FC(S(=O)(=O)[O-])(F)F.[Cu+2].FC(S(=O)(=O)[O-])(F)F

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(CCC)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by stirring at room temperature for 10 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was further stirred at 50° C. for 1 hour

|

|

Duration

|

1 h

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCOC(=O)C1C(C1(C)C)C=C(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 86% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |